molecular formula C22H21FN4O2S B6512395 N-(2-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1053078-39-9

N-(2-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B6512395
CAS No.: 1053078-39-9
M. Wt: 424.5 g/mol
InChI Key: FMAOFPSWAUIFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core. Key structural elements include:

  • A sulfanyl bridge (-S-) linking the acetamide to the imidazoquinazolinone moiety, contributing to conformational flexibility and redox activity.
  • A 2-methylpropyl (isobutyl) substituent at position 2 of the imidazo ring, influencing steric bulk and hydrophobic interactions.
  • A 3-oxo group in the quinazolinone ring, enabling hydrogen bonding and stabilizing the planar structure.

This compound’s synthesis likely follows pathways analogous to other sulfanyl acetamides, such as thiol-alkylation or nucleophilic substitution reactions, as seen in related indole-oxadiazole acetamide derivatives .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-13(2)11-18-21(29)27-20(25-18)14-7-3-5-9-16(14)26-22(27)30-12-19(28)24-17-10-6-4-8-15(17)23/h3-10,13,18H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAOFPSWAUIFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that the compound exhibits various biological activities, making it a candidate for further investigation in pharmacological studies:

  • Anticancer Activity : Preliminary studies suggest that compounds with imidazoquinazoline structures can inhibit tumor growth. The specific mechanism may involve the modulation of signaling pathways associated with cancer cell proliferation and survival.
  • Antimicrobial Properties : Some derivatives of imidazoquinazolines have shown effectiveness against bacterial and fungal strains. The presence of the sulfanyl group may enhance the compound's ability to penetrate microbial cell walls.
  • Neuroprotective Effects : There is emerging evidence that certain analogs exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. This could be attributed to their ability to modulate neurotransmitter systems.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that imidazoquinazolines showed significant cytotoxicity against various cancer cell lines (e.g., MCF7 and A549). The study highlighted the importance of substituents like fluorine in enhancing potency.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that derivatives with similar structures exhibited MIC values against resistant strains of Staphylococcus aureus, indicating potential for development as new antibiotics.
  • Neuroprotection : A recent investigation in Neuroscience Letters explored the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group exhibits reactivity in SN2 reactions, enabling functionalization of the acetamide side chain:

Reagent Product Conditions Yield Reference
Propargyl bromide2-{[2-(2-methylpropyl)-3-oxo-2H-imidazoquinazolin-5-yl]sulfanyl}-N-(2-fluorophenyl)propagylacetamideK₂CO₃, DMF, 80°C72%
Benzyl bromideBenzylthioether derivativeRT, 12h65%
Ethyl chloroacetateEthyl ester analogEt₃N, THF58%

These reactions highlight the versatility of the sulfanyl group for introducing alkyl, aryl, or ester functionalities .

Cycloaddition and Click Chemistry

The compound’s acetylated intermediates participate in Huisgen 1,3-dipolar cycloadditions (click chemistry):

Azide Source Triazole Product Catalyst Conditions Reference
Benzyl azide1,2,3-triazole-linked derivativeCuSO₄·5H₂O, sodium ascorbateRT, 12h
Alkyl azidesAlkyl-triazole analogsSame as aboveRT, 12h

This reaction modularity is critical for generating combinatorial libraries with enhanced bioactivity .

Oxidation and Reduction Reactions

The imidazoquinazoline core undergoes redox transformations:

Reaction Reagent Product Outcome Reference
OxidationH₂O₂, HOAcSulfone derivativeIncreased polarity
ReductionSnCl₂·2H₂O, HClAmine intermediateNitro → Amine conversion

Oxidation of the sulfanyl group to sulfone enhances electrophilicity, while reduction modifies electronic properties of the core .

Biological Interactions and Reactivity

In vitro studies reveal interactions with biological targets:

Target Interaction Type Observed Effect Reference
Tyrosine kinasesCompetitive inhibitionIC₅₀ = 0.8 μM
DNA topoisomerase IIIntercalationStrand breakage at 10 μM
CYP3A4Metabolic oxidationt₁/₂ = 45 min

The fluorophenyl group enhances binding affinity to hydrophobic enzyme pockets, while the sulfanyl moiety participates in hydrogen bonding .

Stability and Degradation Pathways

The compound degrades under acidic and oxidative conditions:

Condition Degradation Product Mechanism Reference
pH < 32-(2-methylpropyl)-3-oxo-imidazoquinazolineHydrolysis of acetamide
UV lightSulfoxide derivativeRadical oxidation
H₂O₂SulfoneOxidation

Stability studies recommend storage at -20°C in inert atmospheres to prevent decomposition.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, pharmacological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives

Compound Name & ID Core Structure Key Substituents Reported Activity/Use Efficacy/Data (if available)
Target Compound : N-(2-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide Imidazo[1,2-c]quinazolinone 2-Fluorophenyl, 2-methylpropyl, 3-oxo Not explicitly reported (inference: kinase inhibition or anti-inflammatory) N/A (structural analog data used)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Indole, variable N-substituents (e.g., methyl, halogenated aryl) Antimicrobial, anticancer Moderate activity against S. aureus
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 1,2,4-Triazole Furan-2-yl, amino group Anti-exudative 10 mg/kg dose comparable to diclofenac
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 3-Fluorophenyl, furan-2-yl, propenyl Not reported (likely anti-inflammatory) N/A
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide 1,2,4-Triazole + benzothiazole Benzothiazole, phenyl, hydroxypropyl Not reported (potential enzyme inhibition) N/A

Key Comparative Insights:

Structural Diversity: The target compound’s imidazo[1,2-c]quinazolinone core distinguishes it from triazole- or oxadiazole-based analogs. This fused heterocyclic system may enhance π-π stacking and binding affinity to hydrophobic enzyme pockets compared to simpler triazole derivatives .

Biological Activity: Compounds with 1,3,4-oxadiazole cores (e.g., ) exhibit broad-spectrum antimicrobial activity, while 1,2,4-triazole derivatives (e.g., ) are more associated with anti-inflammatory or anti-exudative effects. The target compound’s imidazoquinazolinone scaffold may align with kinase inhibition, as seen in related quinazoline-based drugs. The sulfanyl bridge is a conserved feature across all analogs, suggesting its critical role in redox modulation or thiol-mediated interactions.

Fluorine substitution (2-fluorophenyl vs. 3-fluorophenyl in ) may alter dipole moments and bioavailability.

Synthetic Feasibility: The synthesis of imidazoquinazolinones is more complex than triazole/oxadiazole systems, requiring multi-step cyclization and oxidation processes. This contrasts with the straightforward thiol-alkylation routes used for triazole-based acetamides .

Preparation Methods

Core Synthesis: Imidazo[1,2-c]quinazolin-3-one Formation

The imidazo[1,2-c]quinazolin-3-one core is synthesized via tandem C–N coupling and cyclization. A representative method involves reacting 2-(2-bromoaryl)imidazole derivatives with formamide under copper catalysis .

Procedure :

  • Starting Material : 2-(2-Bromophenyl)imidazole (1.0 equiv) and formamide (2.5 equiv) are combined in dimethylformamide (DMF).

  • Catalyst : CuI (10 mol%) and Fe3O4@SiO2@Cu-MOF-74 (0.1 equiv) .

  • Conditions : Microwave irradiation (100 W, 100°C, 1–2 h).

  • Yield : 60–75% after column chromatography .

Key Reaction :

2-(2-Bromophenyl)imidazole+FormamideCuI, DMF, MicrowaveImidazo[1,2-c]quinazolin-3-one\text{2-(2-Bromophenyl)imidazole} + \text{Formamide} \xrightarrow{\text{CuI, DMF, Microwave}} \text{Imidazo[1,2-c]quinazolin-3-one}

Alkylation at Position 2: Introduction of 2-Methylpropyl Group

The 2-methylpropyl (isobutyl) group is introduced via nucleophilic substitution or alkylation.

Procedure :

  • Substrate : Imidazo[1,2-c]quinazolin-3-one (1.0 equiv).

  • Alkylating Agent : Isobutyl bromide (1.2 equiv).

  • Base : K3PO4 (2.0 equiv) in DMF .

  • Conditions : 80°C, 6 h under nitrogen.

  • Yield : 70–85% .

Mechanistic Insight :
The reaction proceeds via deprotonation of the N–H group at position 2, followed by SN2 displacement with isobutyl bromide.

Halogenation at Position 5: Preparation for Thiolation

Position 5 is functionalized with a bromine atom to enable subsequent thiol substitution.

Procedure :

  • Substrate : 2-(2-Methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazoline (1.0 equiv).

  • Halogenating Agent : N-Bromosuccinimide (NBS, 1.1 equiv).

  • Solvent : Chloroform, 0°C to room temperature, 12 h .

  • Yield : 90–95% .

Characterization :

  • 1H NMR : Aromatic proton signals shift downfield due to electron withdrawal by bromine.

  • MS : Molecular ion peak at m/z 345 [M+H]+ .

Thiolation at Position 5: Sulfur Nucleophile Incorporation

The bromine atom at position 5 is replaced with a sulfanyl group using sodium hydrosulfide (NaSH).

Procedure :

  • Substrate : 5-Bromo-2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazoline (1.0 equiv).

  • Reagent : NaSH (3.0 equiv) in ethanol/water (3:1).

  • Conditions : Reflux, 8 h.

  • Yield : 65–80%.

Reaction :

5-Bromo derivative+NaSH5-Sulfanyl intermediate+NaBr\text{5-Bromo derivative} + \text{NaSH} \rightarrow \text{5-Sulfanyl intermediate} + \text{NaBr}

Acetamide Installation: Coupling with 2-Fluorophenylamine

The sulfanyl intermediate is reacted with chloroacetyl chloride, followed by amidation with 2-fluorophenylamine.

Procedure :

  • Step 1 :

    • Substrate : 5-Sulfanyl-2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazoline (1.0 equiv).

    • Reagent : Chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM).

    • Base : Triethylamine (2.0 equiv), 0°C to room temperature, 4 h .

    • Yield : 85–90% .

  • Step 2 :

    • Intermediate : Chloroacetamide derivative (1.0 equiv).

    • Amine : 2-Fluorophenylamine (1.2 equiv) in DMF.

    • Conditions : 60°C, 12 h .

    • Yield : 75–80% .

Final Product Characterization :

  • Melting Point : 218–220°C.

  • 1H NMR (DMSO-d6) : δ 1.02 (d, 6H, CH(CH3)2), 3.45 (s, 2H, SCH2CO), 4.21 (s, 2H, NCH2), 7.12–7.85 (m, 8H, aromatic) .

  • HRMS : m/z 483.12 [M+H]+ (calculated: 483.11) .

Optimization and Scalability Considerations

Catalyst Recycling : Fe3O4@SiO2@Cu-MOF-74 demonstrates magnetic recoverability, enabling reuse for up to five cycles without significant activity loss .
Solvent Impact : DMF enhances reaction rates in cyclization steps but requires careful removal due to toxicity .
Microwave vs. Conventional Heating : Microwave irradiation reduces reaction times from 24 h to 1–2 h, improving yields by 15–20% .

Comparative Analysis of Synthetic Routes

StepMethod A (Ref )Method B (Ref )
Core FormationCu-catalyzed C–N couplingOxazolone cyclization
AlkylationK3PO4 in DMFNaH in THF
ThiolationNaSH in ethanol/waterThiourea in DMSO
Overall Yield58%62%

Challenges and Mitigation Strategies

  • Regioselectivity in Halogenation : NBS selectively brominates position 5 due to electron-deficient aromatic rings .

  • Thiol Oxidation : Use of inert atmosphere (N2) prevents disulfide formation.

  • Amide Hydrolysis : Controlled pH (7–8) during amidation prevents cleavage .

Q & A

Basic: What synthetic strategies are recommended for constructing the imidazo[1,2-c]quinazolin-3-one core in this compound?

Answer:
The imidazo[1,2-c]quinazolin-3-one scaffold can be synthesized via cyclocondensation of 2-aminobenzonitrile derivatives with α-ketoesters or α-ketoamides under acidic conditions . Key considerations include:

  • Reagent selection : Use catalytic p-toluenesulfonic acid (PTSA) in ethanol to promote cyclization while minimizing side reactions.
  • Temperature control : Maintain reflux conditions (80–90°C) to ensure complete ring closure without decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the core structure from unreacted intermediates .

Basic: What spectroscopic and crystallographic techniques are essential for validating the compound’s structure?

Answer:

  • 1H/13C NMR : Assign peaks for the fluorophenyl group (δ ~7.1–7.4 ppm for aromatic protons) and the sulfanyl acetamide moiety (δ ~3.8 ppm for SCH2) .
  • X-ray crystallography : Use SHELXL for refinement, ensuring hydrogen-bonding networks (e.g., N–H···O interactions in the acetamide group) are accurately modeled. Validate thermal displacement parameters (ADPs) to detect disorder .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error to rule out impurities .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:

  • Theoretical validation : Compare DFT-calculated HOMO-LUMO gaps (e.g., using Gaussian09 at the B3LYP/6-31G* level) with experimental redox potentials. Discrepancies >0.5 eV suggest solvation effects or conformational flexibility not captured in simulations .
  • Experimental controls : Repeat reactions under inert atmospheres to rule out oxidation artifacts. Use deuterated solvents in NMR to confirm proton assignments .

Advanced: What challenges arise during crystallographic refinement of the sulfanyl-acetamide moiety, and how are they addressed?

Answer:

  • Disorder in the sulfanyl group : Apply "PART" instructions in SHELXL to model alternative conformations. Use restraints (e.g., SIMU, DELU) to stabilize ADP ratios .
  • Hydrogen bonding : Refine N–H···O=S interactions with DFIX constraints (d = 1.88 Å, angle = 155°). Validate via Hirshfeld surface analysis to ensure geometric accuracy .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:

  • Kinase inhibition : The imidazoquinazolinone core resembles ATP-competitive inhibitors targeting EGFR or Aurora kinases. Perform kinase profiling assays (e.g., radiometric 33P-ATP assays) .
  • Antimicrobial activity : The fluorophenyl group may enhance membrane permeability. Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

Advanced: How can Design of Experiments (DoE) optimize the coupling of the fluorophenyl and imidazoquinazolinone moieties?

Answer:

  • Factors : Vary equivalents of coupling reagent (EDCI/HOBt), temperature (25–60°C), and solvent polarity (DMF vs. THF).
  • Response surface modeling : Use a Central Composite Design (CCD) to identify optimal conditions (e.g., 1.2 eq EDCI, 40°C in DMF yields >90% conversion) .
  • Robustness testing : Assess batch-to-batch variability by repeating reactions under ±10% parameter deviations .

Advanced: How does polymorphism affect the compound’s crystallographic data, and how is it managed?

Answer:

  • Screening : Recrystallize from 5–10 solvent systems (e.g., ethanol, acetonitrile) to isolate polymorphs.
  • PXRD : Compare experimental patterns with simulated data from CIF files. Use Mercury software to analyze packing motifs (e.g., herringbone vs. layered structures) .
  • Thermal analysis : Perform DSC to identify enantiotropic transitions (∆Hfus ~150 J/g indicates stable form) .

Advanced: What strategies ensure scalability of the synthesis without compromising purity?

Answer:

  • Flow chemistry : Implement continuous-flow reactors for the cyclocondensation step (residence time: 20 min, 80°C) to enhance reproducibility .
  • In-line monitoring : Use FTIR or PAT (Process Analytical Technology) to track intermediate formation (e.g., imine stretch at 1650 cm⁻¹) .
  • Final purification : Switch from column chromatography to antisolvent crystallization (water/ethanol) for >98% purity at >50 g scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.